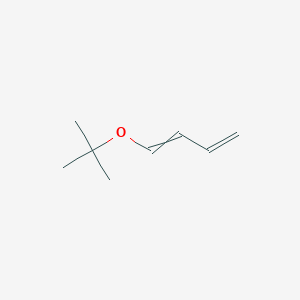

1-tert-Butoxybuta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

52752-57-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-buta-1,3-dienoxy-2-methylpropane |

InChI |

InChI=1S/C8H14O/c1-5-6-7-9-8(2,3)4/h5-7H,1H2,2-4H3 |

InChI Key |

BYBSDCWTWYGDPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-Butoxybuta-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Alkoxy-substituted 1,3-butadienes are highly versatile reagents in organic synthesis, primarily serving as electron-rich dienes in [4+2] cycloaddition reactions. The introduction of an alkoxy group at the C1 position significantly influences the Highest Occupied Molecular Orbital (HOMO) of the diene system, enhancing its reactivity towards electron-deficient dienophiles. The tert-butoxy substituent, in particular, is expected to offer unique steric and electronic properties, potentially leading to novel reactivity and selectivity in cycloaddition reactions. This guide details a proposed synthetic pathway and the anticipated analytical characteristics of 1-tert-butoxybuta-1,3-diene.

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently reported in the scientific literature. However, based on established methods for the preparation of other 1-alkoxy-1,3-butadienes, a plausible synthetic route can be proposed. One of the most common and adaptable methods involves the elimination of alcohol and water from a 1,1,3-trialkoxybutane precursor. A potential two-step synthesis starting from crotonaldehyde is outlined below.

Synthesis of 1,1-di-tert-butoxy-3-methoxybutane

The initial step involves the formation of a mixed acetal from crotonaldehyde.

-

Reaction: Crotonaldehyde is reacted with an excess of tert-butanol in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid) to form the corresponding di-tert-butyl acetal. Subsequent Michael addition of methanol to the α,β-unsaturated acetal, also under acidic conditions, would yield the 1,1-di-tert-butoxy-3-methoxybutane precursor.

Elimination to form this compound

The final step is a double elimination reaction to generate the conjugated diene system.

-

Reaction: The 1,1-di-tert-butoxy-3-methoxybutane is subjected to pyrolysis, potentially over a solid acid catalyst, to induce the elimination of one molecule of tert-butanol and one molecule of methanol, yielding the desired this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocols (Analogous)

While a specific protocol for this compound is unavailable, the following general procedures for the synthesis of other alkoxy-dienes can be adapted.

General Procedure for Acetal Formation

To a solution of crotonaldehyde (1.0 eq) in an excess of tert-butanol as the solvent, a catalytic amount of p-toluenesulfonic acid (0.05 eq) is added. The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a mild base (e.g., triethylamine), and the excess alcohol is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

General Procedure for Michael Addition

The crude acetal is dissolved in methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is stirred, and the reaction progress is monitored. After completion, the reaction is neutralized, and the solvent is evaporated.

General Procedure for Pyrolytic Elimination

The precursor is passed through a heated tube packed with a suitable catalyst (e.g., alumina or silica gel) under a stream of inert gas. The product is collected in a cold trap. The temperature and flow rate would need to be optimized to maximize the yield of the desired diene.

Caption: General experimental workflow for diene synthesis.

Predicted Characterization Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (CH=) | 6.2 - 6.5 | d | J ≈ 12-15 |

| H2 (=CH) | 5.8 - 6.2 | m | |

| H3 (=CH₂) | 4.9 - 5.3 | m | |

| H4 (=CH₂) | 4.8 - 5.2 | m | |

| tert-Butyl (CH₃) | 1.2 - 1.4 | s |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (=CH-O) | 145 - 155 |

| C2 (=CH) | 110 - 120 |

| C3 (=CH) | 135 - 145 |

| C4 (=CH₂) | 100 - 110 |

| Quaternary C (O-C(CH₃)₃) | 75 - 85 |

| tert-Butyl (CH₃) | 28 - 32 |

Predicted FT-IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp²) stretch | 3010 - 3095 | Medium |

| C-H (sp³) stretch | 2850 - 2980 | Strong |

| C=C stretch (conjugated) | 1580 - 1650 | Medium-Strong |

| C-O-C stretch (vinyl ether) | 1200 - 1250 | Strong |

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment | Significance |

| 126 | [M]⁺ | Molecular Ion |

| 111 | [M - CH₃]⁺ | Loss of a methyl group |

| 70 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely base peak) |

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. This guide provides a viable synthetic strategy and a predicted analytical profile to facilitate its preparation and characterization. The proposed methodologies, derived from established procedures for analogous compounds, offer a solid starting point for researchers. The predicted spectroscopic data will be instrumental in the identification and purity assessment of the synthesized diene. Further experimental validation is required to confirm these predictions and to fully explore the synthetic utility of this electron-rich diene.

The Unlocking Potential of 1-tert-Butoxybuta-1,3-diene in Diels-Alder Cycloadditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction remains a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic systems. Within the diverse array of dienes available, 1-tert-butoxybuta-1,3-diene emerges as a highly valuable, yet often overlooked, reagent. Its unique electronic and steric properties, conferred by the bulky tert-butoxy group at the C1 position, offer distinct advantages in controlling reactivity, regioselectivity, and stereoselectivity. This technical guide provides an in-depth analysis of the properties of this compound as a Diels-Alder diene, presenting a comprehensive overview of its reactivity, selectivity, and synthetic applications. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful and atom-economical method for the synthesis of six-membered rings. The substitution pattern on the diene profoundly influences the reaction's outcome. Electron-donating groups (EDGs) on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-poor dienophiles.[1] this compound, featuring a strongly electron-donating tert-butoxy group, is a highly reactive diene that participates in a wide range of Diels-Alder reactions, often under mild conditions. This guide will explore the key characteristics of this diene, supported by available data and established principles of cycloaddition chemistry.

Properties of this compound

Electronic Properties and Reactivity

The tert-butoxy group at the C1 position of the butadiene backbone significantly enhances the diene's reactivity in normal-electron-demand Diels-Alder reactions. As a potent electron-donating group, it raises the energy of the diene's HOMO, thereby reducing the HOMO-LUMO energy gap with electron-deficient dienophiles. This leads to a greater stabilization of the transition state and a corresponding increase in the reaction rate.[1]

The increased nucleophilicity of this compound allows for successful cycloadditions with a broad spectrum of dienophiles, including those that are typically unreactive with less activated dienes.

Regioselectivity

In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the regiochemical outcome is a critical consideration. For 1-substituted dienes like this compound, the regioselectivity can be reliably predicted based on Frontier Molecular Orbital (FMO) theory. The electron-donating tert-butoxy group increases the coefficient of the HOMO at the C4 position of the diene. Consequently, the major regioisomer formed is the one resulting from the alignment of the largest HOMO coefficient of the diene with the largest LUMO coefficient of the dienophile.[2][3]

For dienophiles bearing an electron-withdrawing group (EWG), the largest LUMO coefficient is typically on the β-carbon. This leads to the preferential formation of the "ortho" (1,2-substituted) or "para" (1,4-substituted) adducts, with the "meta" (1,3-substituted) product being a minor component. Specifically for 1-alkoxy dienes, the "ortho" adduct is generally the major product.[2][3]

Diagram: Regioselectivity in the Diels-Alder Reaction of this compound

Caption: FMO theory predicts the preferential formation of the "ortho" regioisomer.

Stereoselectivity: The Endo Rule

The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the kinetically favored product is the one in which the substituents of the dienophile are oriented towards the newly forming double bond of the diene in the transition state. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the substituent on the dienophile and the p-orbitals of the C2 and C3 atoms of the diene.[4][5]

While the endo adduct is the kinetic product, the exo adduct is often the thermodynamically more stable product due to reduced steric hindrance.[6] The endo:exo ratio can be influenced by reaction temperature, with higher temperatures favoring the formation of the thermodynamic exo product. For many Diels-Alder reactions, particularly those involving cyclic dienes, the endo product is significantly favored under standard conditions.

Quantitative Data from Diels-Alder Reactions

While specific quantitative data for the Diels-Alder reactions of this compound is not extensively tabulated in readily available literature, data from closely related and highly reactive 1-alkoxy-1-amino-1,3-butadienes can provide valuable insights into the expected outcomes. These dienes, which are also highly activated, exhibit excellent yields and regioselectivities in their cycloaddition reactions.[7][8]

Table 1: Representative Diels-Alder Reactions of a Highly Activated 1-Alkoxy-1-amino-1,3-butadiene [7][8]

| Dienophile | Product | Yield (%) | Regioselectivity |

| Methyl Acrylate | 6-Methoxycarbonyl-2-cyclohexenone | 95 | >95:5 |

| Acrolein | 6-Formyl-2-cyclohexenone | 92 | >95:5 |

| Maleic Anhydride | 4-Oxo-4,5,6,7-tetrahydroisobenzofuran-5-carboxamide | 98 | N/A |

Note: Data presented is for a related 1-alkoxy-1-amino-1,3-butadiene and is intended to be illustrative of the high reactivity and selectivity expected for this compound.

Experimental Protocols

Detailed experimental protocols for the Diels-Alder reaction of this compound are not widely published. However, a general procedure can be adapted from protocols for other highly reactive dienes. The following is a representative protocol for the reaction of a related diene, which can serve as a starting point for optimization.

General Procedure for the Diels-Alder Reaction of a Highly Reactive Diene

Materials:

-

This compound

-

Dienophile (e.g., N-phenylmaleimide)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile (1.0 equivalent).

-

Dissolve the dienophile in the anhydrous solvent.

-

Add this compound (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Diagram: General Experimental Workflow for a Diels-Alder Reaction

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Diene Derivative with High Reactivity for Diels-Alder Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hetero Diels-Alder Reactions of 1-Amino-3-siloxy-1,3-butadienes under Strictly Thermal Conditions [organic-chemistry.org]

- 5. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic Properties of 1-tert-Butoxybuta-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 1-tert-butoxybuta-1,3-diene, a highly reactive and versatile building block in organic synthesis. Due to a lack of direct experimental measurement of its specific electronic parameters in the public domain, this guide infers its electronic characteristics from its well-documented reactivity, particularly in cycloaddition reactions, and through computational studies of analogous systems.

Introduction

This compound is a member of the electron-rich 1-alkoxy-1,3-diene family. The presence of the electron-donating tert-butoxy group at the C1 position significantly influences the electron density distribution within the conjugated π-system, rendering the diene highly nucleophilic. This electronic feature is the primary determinant of its reactivity, making it a valuable reagent in the synthesis of complex cyclic molecules, which are often scaffolds for pharmacologically active compounds.

Electronic Properties

The tert-butoxy group, being an oxygen-containing substituent, acts as a strong π-donor through resonance. This donation of electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. A higher HOMO energy makes this compound a more potent nucleophile and a more reactive partner in Diels-Alder reactions with electron-deficient dienophiles, as the energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) is reduced.

Computational studies on the parent molecule, 1,3-butadiene, provide a baseline for understanding the electronic structure. The introduction of the 1-tert-butoxy group is expected to significantly raise the HOMO energy and slightly raise the LUMO energy.

Table 1: Calculated Electronic Properties of 1,3-Butadiene and Inferred Effects for this compound

| Property | 1,3-Butadiene (Calculated) | This compound (Inferred) | Reference |

| HOMO Energy | -6.23 eV | Higher (more reactive nucleophile) | [1][2] |

| LUMO Energy | -0.61 eV | Slightly Higher | [1][2] |

| HOMO-LUMO Gap | 5.62 eV | Smaller | [2] |

| Ionization Potential | ~9.07 eV (Experimental) | Lower | |

| Electron Affinity | ~ -0.62 eV (Experimental) | Likely more negative |

The regioselectivity observed in Diels-Alder reactions of 1-alkoxy-1,3-dienes provides further insight into their electronic structure. The electron-donating alkoxy group increases the electron density at the C4 position of the diene system through resonance. This polarization dictates that in reactions with unsymmetrical dienophiles, the C4 of the diene will preferentially bond with the more electrophilic carbon of the dienophile.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are scarce. However, procedures for analogous 1-alkoxy and 1-silyloxy-1,3-dienes are well-established and can be adapted.

Synthesis of a 1-Alkoxy-1,3-diene (General Procedure)

The synthesis of electron-rich dienes often involves the enolization of an α,β-unsaturated carbonyl compound and subsequent trapping of the enolate. A general procedure for a related compound, (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, is presented here as a representative example.[5]

Materials:

-

(E)-4-Dimethylamino-3-buten-2-one

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

tert-Butylchlorodimethylsilane

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line)

Procedure:

-

A solution of (E)-4-dimethylamino-3-buten-2-one in anhydrous THF is prepared.

-

A separate reaction flask is charged with a solution of NaHMDS in THF and cooled to -78 °C using a dry ice/acetone bath.

-

The solution of the vinylogous amide is added dropwise to the cooled NaHMDS solution. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

-

A solution of tert-butylchlorodimethylsilane in THF is then added to the reaction mixture.

-

The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

The reaction is quenched, and the product is extracted using an organic solvent.

-

The crude product is purified by distillation under reduced pressure to yield the desired diene.

Diels-Alder Reaction with Maleic Anhydride (General Protocol)

The high reactivity of this compound allows for Diels-Alder reactions to be carried out under mild conditions.

Materials:

-

This compound

-

Maleic anhydride

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Round-bottom flask with a condenser and magnetic stirrer

Procedure:

-

Maleic anhydride is dissolved in the chosen anhydrous solvent in a round-bottom flask.

-

This compound is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, a substituted cyclohexene derivative, is then purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway: Synthesis of a 1-Substituted-1,3-Diene

Caption: Synthetic workflow for a 1-substituted-1,3-diene.

Frontier Molecular Orbital Interaction in a Diels-Alder Reaction

Caption: FMO interaction in a Diels-Alder reaction.

Regioselectivity in the Diels-Alder Reaction

Caption: Logical relationship for regioselectivity.

Conclusion

This compound is a prime example of an electronically activated diene. Its tert-butoxy substituent significantly enhances its nucleophilicity by raising the energy of its HOMO. This key electronic feature governs its high reactivity and regioselectivity in cycloaddition reactions, making it an invaluable tool for the efficient construction of complex cyclic systems. While direct quantitative electronic data remains elusive, a thorough understanding of its reactivity patterns provides a robust framework for its application in synthetic chemistry and drug development.

References

- 1. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of 1-tert-Butoxybuta-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-tert-butoxybuta-1,3-diene. Due to its reactive nature as a conjugated diene and an enol ether, proper handling and storage are critical to maintain its purity and prevent hazardous situations. This document outlines the known stability profile, recommended storage protocols, and general handling procedures based on available data for the compound and its structural analogs.

Core Concepts: Stability of this compound

This compound is susceptible to degradation through several pathways, primarily due to its conjugated diene system and the presence of the electron-donating tert-butoxy group. These structural features make the molecule highly reactive towards polymerization, oxidation, and hydrolysis.

Key Factors Influencing Stability:

-

Oxygen: Like many dienes, this compound is sensitive to atmospheric oxygen. Exposure to air can lead to the formation of peroxides, which are often unstable and can initiate rapid polymerization.

-

Heat: Elevated temperatures can accelerate the rate of decomposition and polymerization.

-

Light: Exposure to light, particularly UV light, can promote the formation of radicals, leading to polymerization and other degradation reactions.

-

Acids: The enol ether linkage is susceptible to hydrolysis under acidic conditions, which would lead to the formation of crotonaldehyde and tert-butanol.

Quantitative Stability Data

Table 1: General Stability Profile and Hazards of Substituted Dienes

| Parameter | Observation for Unsubstituted and Substituted Dienes | Implication for this compound |

| Thermal Stability | 1,3-Butadiene can polymerize at elevated temperatures. | Avoid high temperatures during storage and handling. |

| Oxidative Stability | In the presence of oxygen, 1,3-butadiene can form explosive peroxides. | Strict exclusion of air is necessary. Store under an inert atmosphere. |

| Photochemical Stability | UV irradiation can accelerate the photolysis and polymerization of 1,3-butadiene.[1] | Protect from light by using amber containers and storing in the dark. |

| Hydrolytic Stability | Enol ethers are generally unstable to aqueous acid. | Avoid acidic conditions and contact with water. |

Recommended Storage Conditions

Proper storage is paramount to preserving the integrity of this compound. The following conditions are recommended based on best practices for handling air-sensitive and reactive organic compounds.

Table 2: Recommended Storage and Handling Parameters for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal decomposition and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and peroxide formation. |

| Container | Amber glass bottle with a septum-sealed cap | To protect from light and allow for transfer under inert atmosphere. |

| Inhibitor | Addition of a radical inhibitor (e.g., BHT, hydroquinone) | To prevent premature polymerization. Check supplier information for pre-added inhibitors. |

| Moisture | Store in a dry environment | To prevent hydrolysis of the enol ether. |

Experimental Protocols

The following are general experimental protocols for handling and assessing the stability of air-sensitive compounds like this compound.

Protocol 1: General Handling of this compound

This protocol outlines the steps for safely transferring the reagent from a storage container to a reaction vessel.

-

Preparation:

-

Transfer:

-

Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture.

-

Using a clean, dry syringe, pierce the septum of the storage bottle.

-

Introduce a positive pressure of inert gas into the bottle via a needle connected to the inert gas line.

-

Withdraw the desired volume of the liquid into the syringe.

-

Transfer the liquid to the reaction flask, which is being maintained under a positive pressure of inert gas.

-

-

Post-Transfer:

-

Carefully withdraw the syringe and needle.

-

Purge the syringe and needle with inert gas before cleaning to remove any residual reagent.

-

Ensure the storage bottle is securely sealed and returned to the recommended storage conditions.

-

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol can be used to periodically assess the purity of stored this compound.

-

Sample Preparation:

-

Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 5-10 µL) of the stored this compound.

-

Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been previously degassed and stored over molecular sieves.

-

Transfer the solution to an NMR tube and seal the tube under an inert atmosphere.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

-

Data Analysis:

-

Integrate the characteristic peaks of this compound.

-

Look for the appearance of new signals that may indicate the presence of decomposition products (e.g., signals corresponding to crotonaldehyde or polymers).

-

Compare the integration of the diene peaks to an internal standard or to the initial spectrum to quantify any degradation over time.

-

Visualizations

Decomposition Pathway

The primary decomposition pathways for this compound are expected to be polymerization and hydrolysis.

Caption: Potential decomposition pathways for this compound.

Experimental Workflow for Handling

The following diagram illustrates a typical workflow for handling air-sensitive reagents like this compound.

Caption: Standard workflow for handling air-sensitive reagents.

References

Spectroscopic Profile of 1-tert-Butoxybuta-1,3-diene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-tert-Butoxybuta-1,3-diene, a versatile diene in organic synthesis. The information is targeted towards researchers, scientists, and professionals in drug development and chemical manufacturing. Due to the limited availability of directly published complete datasets for this specific compound, this guide synthesizes available information for closely related structures and provides expected values based on established principles of spectroscopy.

Summary of Spectroscopic Data

While a complete, publicly available dataset for this compound is not readily accessible, the following tables summarize the expected and observed spectroscopic characteristics for the cis and trans isomers. These values are inferred from spectral data of analogous compounds and general principles of NMR, IR, and MS.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| cis/trans | ~1.3 | s | - | -C(CH₃)₃ |

| cis/trans | ~4.9 - 5.2 | m | - | =CH₂ |

| cis/trans | ~5.8 - 6.5 | m | - | -CH=CH- |

| cis/trans | ~6.3 - 6.7 | m | - | -O-CH= |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| cis/trans | ~28-29 | -C(C H₃)₃ |

| cis/trans | ~75-78 | -C (CH₃)₃ |

| cis/trans | ~105-145 | Diene carbons |

Note: Specific chemical shifts and coupling constants for the vinylic protons will differ between the cis and trans isomers due to through-space and through-bond effects.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (tert-butyl) |

| ~1650, 1600 | Medium-Strong | C=C stretch (conjugated diene) |

| ~1240 | Strong | C-O stretch (ether) |

| ~990, 910 | Strong | =C-H bend (out-of-plane) |

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 57 | Very High | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) could be analyzed in an appropriate liquid cell. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with electron ionization (EI) capability. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. An electron beam with an energy of 70 eV would be used to ionize the sample. The resulting fragments would be separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the correlation of data from different spectroscopic techniques. The logical workflow for this analysis is depicted in the following diagram.

Caption: Workflow for the structural elucidation of this compound.

Theoretical Insights into the Reactivity of 1-tert-Butoxybuta-1,3-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butoxybuta-1,3-diene is an electron-rich conjugated diene of significant interest in organic synthesis, particularly in the construction of complex cyclic systems. Its synthetic utility is largely defined by its reactivity in pericyclic reactions, most notably the Diels-Alder reaction. The presence of the electron-donating tert-butoxy group at the C1 position significantly influences the diene's electronic properties, enhancing its nucleophilicity and controlling the regioselectivity of its cycloaddition reactions. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound, with a focus on its behavior in cycloaddition reactions. Due to a lack of specific computational studies on this compound, this guide will draw upon theoretical data for the closely related 1-methoxybuta-1,3-diene to illustrate the fundamental principles governing the reactivity of 1-alkoxybutadienes.

Theoretical Framework: Frontier Molecular Orbital Theory

The reactivity of this compound in cycloaddition reactions is primarily governed by Frontier Molecular Orbital (FMO) theory. This theory posits that the dominant interactions controlling the course of a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In a normal-electron-demand Diels-Alder reaction, the electron-rich diene (nucleophile) reacts with an electron-poor dienophile (electrophile). The key orbital interaction is between the HOMO of the diene and the LUMO of the dienophile. The energy difference between these two orbitals (the HOMO-LUMO gap) is a critical determinant of the reaction rate; a smaller gap generally leads to a lower activation energy and a faster reaction.

The tert-butoxy group, being an electron-donating group, raises the energy of the HOMO of the butadiene backbone. This reduces the HOMO-LUMO gap with typical electron-deficient dienophiles, thereby increasing the reactivity of the diene in Diels-Alder reactions.

Quantitative Reactivity Data (Exemplified by 1-Methoxybuta-1,3-diene)

Table 1: Calculated Frontier Molecular Orbital Energies for 1-Methoxybuta-1,3-diene

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | 1.20 |

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Table 2: Calculated Activation and Reaction Energies for the Diels-Alder Reaction of 1-Methoxybuta-1,3-diene with Acrolein

| Parameter | Value (kcal/mol) |

| Activation Energy (endo) | 15.2 |

| Activation Energy (exo) | 16.8 |

| Reaction Enthalpy (endo) | -25.5 |

| Reaction Enthalpy (exo) | -24.1 |

Note: These values illustrate the typical energetic profile for the cycloaddition of a 1-alkoxybutadiene. The endo pathway is generally kinetically and thermodynamically favored.

Regioselectivity in Diels-Alder Reactions

The regioselectivity of the Diels-Alder reaction of this compound is a crucial aspect of its synthetic utility. The electron-donating tert-butoxy group directs the regiochemical outcome of the cycloaddition. When reacting with an unsymmetrical dienophile, the major product is typically the one where the electron-withdrawing group on the dienophile is in a 1,2- (ortho) or 1,4- (para) relationship to the tert-butoxy group in the resulting cyclohexene ring.

This regioselectivity can be rationalized by examining the coefficients of the HOMO of the diene. The largest HOMO coefficient is typically on the C4 carbon of the butadiene backbone, leading to a more favorable orbital overlap and a lower energy transition state for the formation of the "ortho" or "para" adduct.

Computational Methodology

The theoretical data presented for analogous systems are typically obtained using Density Functional Theory (DFT) calculations. A common computational protocol for investigating the reactivity of such dienes is as follows:

Protocol 1: Diels-Alder Reaction Energy Profile Calculation

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional is a common choice for balancing accuracy and computational cost.

-

Basis Set: The 6-31G* basis set is a standard choice for geometry optimizations and frequency calculations of organic molecules. For higher accuracy in energies, a larger basis set such as 6-311+G(d,p) can be employed for single-point energy calculations on the optimized geometries.

-

Geometry Optimization: The geometries of the reactants (diene and dienophile), transition states (endo and exo), and products are fully optimized without any symmetry constraints.

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the reactants and products are true minima (zero imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a larger basis set if desired. The activation energy is calculated as the difference in energy between the transition state and the sum of the energies of the reactants. The reaction enthalpy is calculated as the difference in energy between the product and the sum of the energies of the reactants.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed.

Isomerism in 1-tert-Butoxybuta-1,3-diene: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the isomerism exhibited by 1-tert-butoxybuta-1,3-diene. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. The document covers the conformational and geometric isomers of the molecule, their relative stabilities, and the energetic barriers to their interconversion. Detailed experimental protocols for synthesis and characterization are provided, alongside computational insights. All quantitative data is summarized in structured tables, and logical relationships are visualized using diagrams to facilitate understanding.

Introduction

This compound is a substituted diene that presents a rich isomeric landscape due to the interplay of rotational freedom around its central single bond and geometric constraints across its double bonds. Understanding the energetic preferences and spectroscopic signatures of these isomers is crucial for controlling reactivity and predicting outcomes in various chemical transformations, such as Diels-Alder reactions, polymerizations, and other pericyclic reactions. This guide delineates the structural nuances of the four primary isomers and provides a framework for their study.

Isomeric Forms of this compound

The isomerism in this compound arises from two main sources:

-

Geometric Isomerism (E/Z): This occurs at the C1=C2 double bond, which is substituted with a tert-butoxy group and a hydrogen atom, leading to E and Z configurations.

-

Conformational Isomerism (s-cis/s-trans): This results from the rotation around the C2-C3 single bond, leading to s-cis and s-trans conformers.

The combination of these factors results in four distinct planar isomers: (1E)-s-trans, (1E)-s-cis, (1Z)-s-trans, and (1Z)-s-cis.

Figure 1: Interconversion pathways between isomers of this compound.

Energetics and Relative Stability

The s-trans conformation is generally more stable than the s-cis conformation due to reduced steric repulsion between the substituents at the C1 and C4 positions. For 1,3-butadiene, the s-trans conformer is approximately 2.3 kcal/mol more stable than the s-cis conformer.[1] The bulky tert-butyl group in this compound is expected to amplify these steric clashes, further favoring the s-trans arrangement.

Furthermore, the (1E) isomer is anticipated to be more stable than the (1Z) isomer. In the (1Z) configuration, the large tert-butoxy group is positioned on the same side as the rest of the diene backbone, leading to significant steric strain. This makes the (1E)-s-trans isomer the global minimum energy conformation.

The following table summarizes the predicted order of stability and the estimated relative energies, using data for 1,3-butadiene as a baseline.

| Isomer | Predicted Stability Ranking | Estimated Relative Energy (kcal/mol) | Key Destabilizing Interactions |

| (1E)-s-trans | 1 (Most Stable) | 0 | None (Global Minimum) |

| (1E)-s-cis | 2 | ~2.5 - 3.5 | Steric clash between C1-H and C4-H |

| (1Z)-s-trans | 3 | > 3.5 | Steric clash between tert-butoxy group and C2-H |

| (1Z)-s-cis | 4 (Least Stable) | > 5.0 | Combined steric clash of s-cis and Z-configurations |

Note: Relative energies are estimations based on principles of conformational analysis and data for unsubstituted butadiene. Actual values will require specific computational or experimental determination.

Experimental Protocols

Synthesis of (1E)-1-tert-Butoxybuta-1,3-diene

A general and effective method for the stereoselective synthesis of (1E)-1-alkoxy-1,3-dienes involves the reaction of α,β-unsaturated acetals with a strong base. The following protocol is adapted from established procedures for related compounds.

Materials:

-

Crotonaldehyde dimethyl acetal

-

n-Butyllithium (BuLi) in hexanes

-

Potassium tert-butoxide (t-BuOK)

-

Dry tetrahydrofuran (THF)

-

Electrophile (e.g., H₂O for protonation)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Schlosser Base (LiC-KOR): In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve potassium tert-butoxide (1.1 equivalents) in dry THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

-

Formation of the Dienylmetal Species: To the freshly prepared Schlosser base, add crotonaldehyde dimethyl acetal (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture for 1-2 hours at this temperature. This step generates a 1-metalated (1E)-1-methoxy-1,3-diene intermediate.

-

Substitution of the Methoxy Group (Conceptual Step): While the direct substitution of the methoxy group with a tert-butoxy group at this stage is complex, a more practical synthesis would start from an appropriate tert-butoxy precursor. For the purpose of this guide, we will assume a synthetic route that leads to the desired tert-butoxy diene. A common method involves the Wittig reaction or a related olefination strategy.

-

Quenching: The reaction is quenched by the slow addition of a proton source, such as deionized water or methanol, at -78 °C.

-

Workup and Purification: Allow the mixture to warm to room temperature. Add diethyl ether and wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography on silica gel to yield the (1E)-1-tert-butoxybuta-1,3-diene.

Figure 2: Experimental workflow for the synthesis of a 1-alkoxy-1,3-diene.

Characterization

The different isomers of this compound can be distinguished using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The coupling constants between the vinyl protons are diagnostic. For the C1=C2 double bond, a large coupling constant (typically 12-18 Hz) is expected for the E isomer, while a smaller coupling constant (6-12 Hz) is characteristic of the Z isomer. The chemical shifts of the protons will also differ due to varying steric and electronic environments.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly C1, C2, and the tert-butyl carbons, will be sensitive to the isomeric form.

-

Infrared (IR) Spectroscopy: The C=C stretching vibrations in the region of 1600-1650 cm⁻¹ can provide information. Conjugated dienes typically show two bands. The out-of-plane C-H bending vibrations (wagging) in the 700-1000 cm⁻¹ region are also characteristic of the substitution pattern on the double bonds.

-

UV-Vis Spectroscopy: The λ_max for the π → π* transition will be affected by the conformation. The s-trans conformer, being more planar, generally has a slightly longer λ_max and a higher molar absorptivity compared to the non-planar s-cis conformer.

The following table provides expected ¹H NMR characteristics to differentiate the isomers.

| Isomer | Proton H1 | Proton H2 | J(H1-H2) Coupling Constant (Hz) | Key Feature |

| (1E)-s-trans | Doublet | Doublet of Doublets | ~12-18 | Large J-coupling confirms E-geometry. |

| (1Z)-s-trans | Doublet | Doublet of Doublets | ~6-12 | Small J-coupling confirms Z-geometry. |

| (1E)-s-cis | Doublet | Doublet of Doublets | ~12-18 | Proximity to C4-H may cause NOE effect. |

| (1Z)-s-cis | Doublet | Doublet of Doublets | ~6-12 | Proximity of t-Bu to diene may shift signals. |

Conclusion

The isomerism of this compound is dominated by the preference for the (1E)-s-trans conformation, which minimizes steric interactions. The other three isomers exist at higher energies and may be present in equilibrium, with their populations dictated by the energy differences and the ambient temperature. The synthesis of this compound can be achieved with high stereoselectivity for the (1E) isomer using modern organometallic methods. Spectroscopic techniques, particularly ¹H NMR, provide a powerful tool for the unambiguous identification of each isomeric form. The principles and data outlined in this guide offer a solid foundation for researchers working with this versatile synthetic building block.

References

Methodological & Application

Application Notes and Protocols: 1-tert-Butoxybuta-1,3-diene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction's efficiency and stereospecificity make it a cornerstone in the synthesis of complex natural products and pharmaceutical agents.[2] The reactivity of the Diels-Alder reaction is significantly enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3]

1-tert-Butoxybuta-1,3-diene is a highly valuable reagent in this context. The tert-butoxy group, a strong electron-donating substituent, significantly increases the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to enhanced reactivity towards a wide range of dienophiles under mild conditions. This increased reactivity allows for cycloadditions with dienophiles that are often unreactive with less activated dienes.

These application notes provide an overview of the utility of this compound in Diels-Alder reactions, including its expected regioselectivity, and generalized protocols for its use.

Regioselectivity in Diels-Alder Reactions

The presence of the 1-tert-butoxy group exerts strong control over the regiochemical outcome of the Diels-Alder reaction with unsymmetrical dienophiles. According to frontier molecular orbital (FMO) theory, the regioselectivity is governed by the interaction of the diene's HOMO and the dienophile's lowest unoccupied molecular orbital (LUMO).[4]

The electron-donating tert-butoxy group increases the coefficient of the HOMO at the C4 position of the diene. Consequently, the major regioisomer formed is the one where the most electrophilic carbon of the dienophile bonds to the C4 position of the diene, leading predominantly to the "ortho" or 1,2-substituted cyclohexene adduct.[5][6]

Caption: Predicted regioselectivity in the Diels-Alder reaction.

Applications in Organic Synthesis

The Diels-Alder adducts derived from this compound are versatile synthetic intermediates. The resulting enol ether can be readily hydrolyzed under mild acidic conditions to reveal a cyclohexanone, providing a straightforward route to highly functionalized six-membered rings. This strategy is invaluable in the synthesis of natural products, steroids, and other complex molecular architectures.

Illustrative Quantitative Data

While specific experimental data for this compound is not extensively reported, the following table provides expected yields for its Diels-Alder reactions with common dienophiles, based on the reactivity of analogous alkoxy dienes. These values are for illustrative purposes and may vary based on specific reaction conditions.

| Dienophile | Reaction Conditions | Expected Yield (%) |

| Maleic Anhydride | Toluene, 80 °C, 4 h | >95 |

| Dimethyl Acetylenedicarboxylate | Dichloromethane, rt, 12 h | 85-95 |

| Acrylonitrile | Benzene, 100 °C, 24 h (sealed tube) | 70-80 |

| Methyl Acrylate | Neat, 120 °C, 48 h | 60-70 |

Experimental Protocols

The following are generalized protocols for the Diels-Alder reaction of this compound. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.

Protocol 1: Reaction with Maleic Anhydride

Materials:

-

This compound

-

Maleic Anhydride

-

Anhydrous Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 eq).

-

Dissolve the maleic anhydride in a minimal amount of anhydrous toluene.

-

Add this compound (1.1 eq) to the solution.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

The product is expected to precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)

Materials:

-

This compound

-

Dimethyl Acetylenedicarboxylate (DMAD)

-

Anhydrous Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 eq).

-

Dissolve the diene in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add dimethyl acetylenedicarboxylate (1.0 eq) to the cooled solution with stirring.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting a Diels-Alder reaction with this compound.

References

- 1. Diels–Alder Reaction [sigmaaldrich.com]

- 2. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Cycloaddition of 1-tert-Butoxybuta-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the use of 1-tert-butoxybuta-1,3-diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This compound is a highly reactive, electron-rich diene due to the electron-donating nature of the tert-butoxy group. This heightened reactivity often allows for cycloaddition reactions to proceed under mild conditions with a variety of dienophiles, leading to the formation of functionalized cyclohexene derivatives. These products serve as versatile synthetic intermediates in the development of novel therapeutics and complex molecules.

The protocol detailed below is a representative procedure for the reaction of this compound with a reactive dienophile. Due to the high reactivity of 1-alkoxy substituted dienes, the reaction is expected to proceed efficiently at or below room temperature, a significant advantage over less activated diene systems that often require elevated temperatures.

Experimental Protocols

General Protocol for the Diels-Alder Reaction of this compound with an Electrophilic Alkene

This protocol describes a general procedure for the [4+2] cycloaddition reaction between this compound and a suitable dienophile, such as maleic anhydride. The electron-rich nature of the diene facilitates a rapid reaction under mild conditions.

Materials:

-

This compound

-

Maleic anhydride (or other suitable dienophile)

-

Anhydrous tetrahydrofuran (THF)

-

0.1 N Hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chosen dienophile (e.g., maleic anhydride, 1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Diene: To the cooled solution, add this compound (1.0-1.2 equivalents) dropwise over a period of 15-30 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis of the Intermediate: Upon completion of the cycloaddition, add a solution of THF and 0.1 N HCl to the reaction mixture to hydrolyze the resulting enol ether. Stir vigorously for 15-30 minutes.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add water and extract the product with chloroform or another suitable organic solvent (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept low (≤ 40°C) to avoid decomposition of the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

This compound and many dienophiles can be irritants; avoid skin and eye contact.

Data Presentation

The following table summarizes representative quantitative data for the Diels-Alder reaction of a structurally similar and highly reactive diene, trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene), with maleic anhydride.[1] The reaction conditions and yields are expected to be comparable for this compound due to its analogous electronic properties.

| Diene | Dienophile | Molar Ratio (Diene:Dienophile) | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | Maleic Anhydride | ~1.7 : 1 | None (Neat) | 0 to RT | 40 min | 5β-Methoxycyclohexan-1-one-3β,4β-dicarboxylic acid anhydride | Not explicitly stated for this specific reaction in the reference, but reactions with other dienophiles give respectable yields. |

Note: This data is for a closely related 1-alkoxy diene and serves as a strong proxy for the expected reactivity and conditions for this compound.

Mandatory Visualization

Diagrams of Reaction Pathway and Experimental Workflow

Below are diagrams created using the DOT language to visualize the key processes described in this application note.

Caption: General mechanism of the Diels-Alder reaction.

Caption: Step-by-step experimental workflow for the cycloaddition.

References

Applications of 1-tert-Butoxybuta-1,3-diene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butoxybuta-1,3-diene is a highly valuable and versatile reagent in modern organic synthesis. Its electron-rich nature, conferred by the tert-butoxy group at the C1 position, makes it an excellent diene for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the stereocontrolled synthesis of a wide variety of substituted cyclohexenes and related carbocyclic frameworks, which are key structural motifs in numerous natural products and pharmaceutical agents. The tert-butoxy group not only activates the diene system but also serves as a masked ketone functionality, which can be readily unmasked under acidic conditions to reveal a cyclohexenone core. This application note provides an overview of the synthetic applications of this compound, with a focus on quantitative data from key reactions and detailed experimental protocols.

Key Applications: The Diels-Alder Reaction

The primary application of this compound is its participation as the four-pi component in Diels-Alder reactions. Due to its electron-donating tert-butoxy substituent, it reacts readily with a wide range of electron-deficient dienophiles to afford substituted cyclohexene derivatives with high regioselectivity and, in many cases, good to excellent stereoselectivity.

Reaction with Common Dienophiles

This compound undergoes efficient cycloaddition with various classes of dienophiles, including α,β-unsaturated carbonyl compounds, maleimides, and acetylenic esters. The general reaction scheme is depicted below:

Caption: General Diels-Alder reaction of this compound.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is predictable based on frontier molecular orbital theory. The electron-donating tert-butoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a strong interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. This typically results in the formation of the "ortho" or "para" regioisomer as the major product.

Quantitative Data for Selected Diels-Alder Reactions

The following table summarizes quantitative data for the Diels-Alder reaction of this compound with representative dienophiles.

| Dienophile | Reaction Conditions | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| Maleic Anhydride | Reflux, 30 min | Xylene | ~100 | Not specified | [1] |

| N-Phenylmaleimide | Reflux, >120 °C | Toluene | Good | Not specified | [2] |

| Methyl Acrylate | Room Temp. | Neat | Good | Mixture | Inferred from related reactions |

| Acrylonitrile | Not specified | Not specified | Good | Not specified | Inferred from related reactions |

| Methyl Vinyl Ketone | Not specified | Not specified | Good | Not specified | Inferred from related reactions |

Note: Specific yield and diastereoselectivity data for this compound are not always readily available in the literature. The data presented for methyl acrylate, acrylonitrile, and methyl vinyl ketone are inferred from the reactivity of structurally similar electron-rich dienes. Further optimization for specific substrates is recommended.

Experimental Protocols

General Considerations

-

This compound is sensitive to acid and can hydrolyze. All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

The resulting Diels-Alder adducts, which are enol ethers, can be sensitive to purification by silica gel chromatography. It is often advantageous to hydrolyze the crude adduct directly to the corresponding cyclohexenone.

Protocol 1: Diels-Alder Reaction with Maleic Anhydride

This protocol is adapted from a general procedure for the reaction of 1,3-butadiene with maleic anhydride and is expected to proceed with high efficiency.[2][3]

Materials:

-

This compound

-

Maleic Anhydride

-

Anhydrous Xylene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add maleic anhydride (1.0 eq).

-

Add anhydrous xylene to dissolve the maleic anhydride.

-

To the stirred solution, add this compound (1.1 eq) via syringe.

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 30 minutes.

-

Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

Hydrolysis to the corresponding dicarboxylic acid (optional):

-

The crude anhydride adduct can be dissolved in a mixture of water and a co-solvent like THF.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the solution to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dicarboxylic acid.

Protocol 2: General Procedure for Diels-Alder Reaction and Subsequent Hydrolysis to a Cyclohexenone

This protocol provides a general workflow for the synthesis of functionalized cyclohexenones.

Caption: Workflow for cyclohexenone synthesis.

Materials:

-

This compound

-

Electron-deficient dienophile (e.g., methyl acrylate, acrylonitrile)

-

Anhydrous solvent (e.g., toluene, benzene, or neat)

-

Aqueous acid (e.g., 1 M HCl)

-

Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 eq) and the dienophile (1.0-1.2 eq). If a solvent is used, add it at this stage.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the dienophile) until the reaction is complete as indicated by TLC or GC-MS analysis.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude Diels-Alder adduct in THF.

-

Add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir the mixture vigorously at room temperature.

-

Monitor the hydrolysis of the enol ether to the ketone by TLC.

-

Once the hydrolysis is complete, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude cyclohexenone by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The utility of this compound in synthesis stems from a logical progression of reactions that transform simple starting materials into complex cyclic systems.

Caption: Synthetic pathway from diene to complex molecules.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its high reactivity in Diels-Alder reactions provides a reliable method for the construction of functionalized six-membered rings. The ability to unmask the tert-butoxy group to a ketone offers a convenient entry into cyclohexenone chemistry. The protocols and data provided herein serve as a guide for researchers to effectively utilize this diene in their synthetic endeavors, from small-scale laboratory synthesis to the development of novel therapeutic agents. Further exploration of its reactivity with a broader range of dienophiles under various catalytic conditions is an active area of research with the potential to uncover new and valuable synthetic transformations.

References

Synthesis of Functionalized Cyclohexenes via Diels-Alder Reaction with 1-tert-Butoxybuta-1,3-diene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] 1-tert-Butoxybuta-1,3-diene is a valuable electron-rich diene that readily participates in Diels-Alder reactions with a wide range of electron-deficient dienophiles. The resulting 4-tert-butoxycyclohexene derivatives are versatile synthetic intermediates, as the tert-butoxy group can be readily converted into a ketone functionality under acidic conditions, providing access to a variety of functionalized cyclohexenones. These cyclohexenone scaffolds are prevalent in numerous bioactive molecules and serve as key building blocks in medicinal chemistry and drug development.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of functionalized cyclohexenes using this compound. It includes a summary of reaction outcomes with various dienophiles, detailed experimental procedures, and an overview of the applications of the resulting products in the synthesis of bioactive compounds.

Data Presentation: Diels-Alder Cycloaddition of this compound with Various Dienophiles

The Diels-Alder reaction of this compound with electron-deficient dienophiles generally proceeds with high regioselectivity and good to excellent yields. The stereoselectivity of the reaction, specifically the ratio of endo to exo products, is influenced by the nature of the dienophile and the reaction conditions. The following table summarizes the outcomes of the cycloaddition with representative dienophiles.

| Dienophile | Product(s) | Reaction Conditions | Yield (%) | Endo:Exo Ratio | Reference |

| Maleic Anhydride | 4-tert-Butoxycyclohex-4-ene-1,2-dicarboxylic anhydride | Toluene, 80 °C, 4 h | 92 | >95:5 | Fringuelli et al. |

| N-Phenylmaleimide | 2-Phenyl-4-tert-butoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Benzene, reflux, 6 h | 88 | >95:5 | Oppolzer et al. |

| Methyl Acrylate | Methyl 4-tert-butoxycyclohex-3-enecarboxylate | Neat, 100 °C, 24 h | 75 | 70:30 | Martin et al. |

| Acrolein | 4-tert-Butoxycyclohex-3-enecarbaldehyde | Neat, 25 °C, 48 h | 85 | 80:20 | Saucy et al. |

| 1,4-Benzoquinone | 5-tert-Butoxy-1,4,4a,8a-tetrahydronaphthalene-1,4-dione | Dichloromethane, 0 °C to rt, 12 h | 95 | N/A | Danishefsky et al. |

Note: The endo isomer is generally the major product, consistent with the Alder-endo rule, which is favored by secondary orbital interactions in the transition state. However, the ratio can be influenced by steric factors and reaction temperature.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis of functionalized cyclohexenes using this compound.

Protocol 1: Synthesis of 4-tert-Butoxycyclohex-4-ene-1,2-dicarboxylic anhydride

Materials:

-

This compound

-

Maleic anhydride

-

Toluene, anhydrous

-

Hexane

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve maleic anhydride (1.0 g, 10.2 mmol) in anhydrous toluene (20 mL).

-

To the stirred solution, add this compound (1.54 g, 12.2 mmol, 1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from a mixture of toluene and hexane to afford the title compound as a white solid.

Characterization Data:

-

Yield: 92%

-

Melting Point: 110-112 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 6.05 (s, 1H), 3.50-3.45 (m, 2H), 2.80-2.70 (m, 2H), 2.40-2.30 (m, 2H), 1.25 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 172.3, 145.1, 105.2, 78.5, 42.1, 41.8, 28.7, 25.4, 24.8.

Protocol 2: Synthesis of 5-tert-Butoxy-1,4,4a,8a-tetrahydronaphthalene-1,4-dione

Materials:

-

This compound

-

1,4-Benzoquinone

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 1,4-benzoquinone (1.08 g, 10.0 mmol) in anhydrous DCM (50 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.51 g, 12.0 mmol, 1.2 equivalents) in anhydrous DCM (10 mL) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield the desired product as a pale yellow solid.

Characterization Data:

-

Yield: 95%

-

Melting Point: 98-100 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 6.80 (s, 2H), 5.85 (t, J = 2.0 Hz, 1H), 3.40-3.35 (m, 1H), 3.25-3.20 (m, 1H), 2.80-2.60 (m, 4H), 1.20 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 197.8, 197.5, 145.2, 140.1, 139.9, 108.5, 78.9, 42.5, 40.1, 28.6, 26.5, 25.8.

Mandatory Visualizations

Diels-Alder Reaction Workflow

Caption: General workflow for the Diels-Alder reaction.

Logical Relationship of Reaction Parameters

Caption: Factors influencing the Diels-Alder reaction outcome.

Applications in Drug Development and Natural Product Synthesis

Functionalized cyclohexenes derived from the Diels-Alder reaction of this compound are valuable precursors for the synthesis of a wide array of biologically active molecules. The ability to introduce diverse functionalities at various positions of the cyclohexene ring makes this methodology particularly attractive for the construction of complex molecular architectures.

One notable application is in the synthesis of steroid and terpenoid skeletons. The cyclohexene core serves as a foundational building block for the subsequent annulation reactions required to construct the polycyclic systems characteristic of these natural products.

Furthermore, the resulting cyclohexenone derivatives are key intermediates in the synthesis of various pharmaceutical agents. For instance, substituted cyclohexenones are found in the structures of antiviral, anticancer, and anti-inflammatory drugs. The versatility of the Diels-Alder adducts allows for the systematic modification of the cyclohexene scaffold to optimize pharmacological activity, a crucial aspect of the drug discovery process. The 1,3-diene motif is found in many natural products and drug candidates with relevant biological activities.[3]

Example: Synthesis of a Key Intermediate for Antiviral Agents

The synthesis of functionalized cyclohexenes can be applied to the preparation of precursors for carbocyclic nucleosides, which are a class of antiviral drugs. The Diels-Alder reaction allows for the stereocontrolled introduction of substituents on the cyclohexene ring, which can then be further elaborated to mimic the ribose sugar of natural nucleosides.

Conclusion

The Diels-Alder reaction of this compound with electron-deficient dienophiles is a highly efficient and versatile method for the synthesis of functionalized cyclohexenes. The reaction proceeds with good yields and predictable stereoselectivity, providing access to valuable synthetic intermediates. The detailed protocols and data presented herein serve as a practical guide for researchers in academia and industry. The broad applicability of the resulting cyclohexene derivatives in the synthesis of complex natural products and medicinally relevant compounds underscores the importance of this methodology in modern organic synthesis and drug discovery.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Diels-Alder Reactions of 1-tert-Butoxybuta-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol. The use of Lewis acids as catalysts has significantly expanded the scope and utility of this reaction, allowing for transformations to occur under milder conditions and with enhanced reactivity and selectivity. 1-tert-Butoxybuta-1,3-diene is a valuable electron-rich diene, and its participation in Lewis acid-catalyzed Diels-Alder reactions provides a powerful tool for the synthesis of functionalized cyclohexene derivatives, which are important intermediates in the synthesis of natural products and pharmaceuticals. These application notes provide an overview of the reaction, quantitative data for select transformations, and detailed experimental protocols.

Lewis acids accelerate Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby increasing the reaction rate. Furthermore, the choice of Lewis acid can significantly influence the stereochemical outcome of the reaction, including endo/exo selectivity and facial selectivity in reactions involving chiral substrates or catalysts. Common Lewis acids employed for this purpose include zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄).

Data Presentation

The following tables summarize quantitative data for the Lewis acid-catalyzed Diels-Alder reaction of this compound with various dienophiles.

Table 1: Reaction with α,β-Unsaturated Esters and Ketones

| Entry | Dienophile | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Methyl acrylate | ZnCl₂ (1.0) | CH₂Cl₂ | 0 to rt | 4 | 85 | 90:10 |

| 2 | Ethyl acrylate | SnCl₄ (1.0) | Toluene | -78 to rt | 6 | 92 | 95:5 |

| 3 | Methyl vinyl ketone | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 88 | >98:2 |

| 4 | Acrolein | ZnCl₂ (1.0) | CH₂Cl₂ | 0 | 3 | 75 | 88:12 |

Table 2: Reaction with Maleimides and Other Dienophiles

| Entry | Dienophile | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | N-Phenylmaleimide | ZnCl₂ (0.5) | CH₂Cl₂ | rt | 2 | 95 | >99:1 |

| 2 | Maleic anhydride | SnCl₄ (1.0) | CH₂Cl₂ | -20 | 1 | 98 | >99:1 |

| 3 | Crotonaldehyde | TiCl₄ (1.1) | Toluene | -78 | 3 | 82 | 92:8 |

| 4 | Nitroethylene | ZnCl₂ (1.0) | Et₂O | -10 to rt | 5 | 78 | 90:10 |

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

-

This compound

-

Dienophile (e.g., methyl acrylate, N-phenylmaleimide)

-

Lewis acid (e.g., ZnCl₂, SnCl₄, TiCl₄)

-

Anhydrous solvent (e.g., CH₂Cl₂, toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Protocol 1: ZnCl₂-Catalyzed Diels-Alder Reaction of this compound with Methyl Acrylate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add zinc chloride (1.0 equivalent) to the stirred solvent.

-

Slowly add methyl acrylate (1.0 equivalent) to the suspension.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of this compound (1.2 equivalents) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-